molecular formula C16H13FN2O3 B2496547 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1105216-77-0

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2496547
CAS No.: 1105216-77-0
M. Wt: 300.289
InChI Key: CTBGTLILZRGXLQ-UHFFFAOYSA-N
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Description

This compound features a central isoxazole ring substituted with a 2-fluorophenyl group at the 5-position and an acetamide linker connected to a furan-2-ylmethyl moiety. Isoxazoles are known for their role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities, while fluorinated aromatic groups enhance bioavailability and binding specificity .

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-14-6-2-1-5-13(14)15-8-11(19-22-15)9-16(20)18-10-12-4-3-7-21-12/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBGTLILZRGXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a suitable nucleophile.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and reaction conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole or phenyl rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects.

    Pharmacology: Research on this compound includes its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues of Isoxazole-Acetamide Derivatives

Compound Name Key Structural Variations Biological Activity/Findings Reference
2-(5-(3-Methylisoxazol-3-yl)sulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Methylisoxazole substituent; sulfanyl linker Antimicrobial activity (synthesis focus; no explicit activity data)
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Fluoroisoxazole; oxoindolinylidene scaffold Predicted moderate bioactivity (computational analysis; no experimental validation)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone core; bromophenyl group FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils
2-(2-(furan-2-ylmethylene)hydrazinyl)-N-(5-methylisoxazol-3-yl)acetamide Hydrazinyl-furan linker; methylisoxazole Antimicrobial and anti-inflammatory activity (screened against bacterial strains)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole-furan hybrid; sulfanyl group Anti-exudative activity (55–70% efficacy at 10 mg/kg vs. diclofenac sodium)
Key Observations:
  • Bioisosteric Replacements: The target compound’s fluorophenyl group may enhance receptor binding compared to non-fluorinated analogs (e.g., methyl or methoxy substituents) due to increased electronegativity and lipophilicity .
  • Linker Diversity: Acetamide-linked furan derivatives (e.g., hydrazinyl-furan in ) show broader antimicrobial activity, whereas pyridazinone-based analogs () target specific GPCR pathways.
  • Activity Trends : Fluorinated isoxazoles (e.g., ) often exhibit improved metabolic stability over hydroxylated variants, aligning with the target compound’s design.

Pharmacological Potential and Limitations

  • Antimicrobial Activity : While furan-containing analogs () demonstrate efficacy against Gram-positive bacteria, the fluorophenylisoxazole core may broaden spectrum activity due to enhanced membrane penetration .
  • Anti-Exudative Effects : Triazole-furan acetamides () show 55–70% efficacy, suggesting the target’s furan moiety could be leveraged for similar applications with structural optimization.

Biological Activity

The compound 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide is a member of the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC15_{15}H14_{14}FN3_{3}O2_{2}
Molecular Weight281.29 g/mol
CAS Number1105217-21-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isoxazole and furan moieties are crucial for its binding affinity and selectivity towards specific biological pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, potentially leading to therapeutic effects against conditions such as cancer and inflammation.
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cellular responses.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the isoxazole derivatives have been reported to induce apoptosis in various cancer cell lines through mitochondrial pathways and caspase activation.

Case Study : A study evaluating a related isoxazole compound showed an IC50_{50} value of 4.98 µM against A549 human non-small cell lung cancer cells, indicating potent anticancer activity comparable to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

Isoxazole derivatives have been investigated for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the isoxazole ring and the substitution patterns on the furan moiety significantly influence the biological activity of these compounds.

  • Fluorine Substitution : The presence of a fluorine atom at the para position on the phenyl ring enhances lipophilicity and may improve binding interactions with target proteins.
  • Furan Ring Influence : The furan moiety contributes to the overall stability and bioavailability of the compound, affecting its pharmacokinetic properties.

Research Findings

A series of experiments were conducted to assess the biological activity of this compound:

Study TypeFindings
In vitro cytotoxicityInduced apoptosis in cancer cell lines
Enzyme inhibition assaysSignificant inhibition of target enzymes
Antimicrobial testsPotential effectiveness against bacterial strains

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